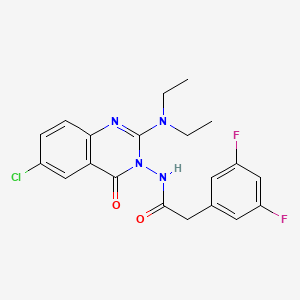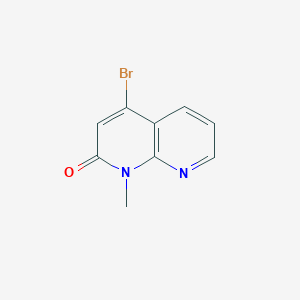
7-Bromo-3-methoxy-8-methyl-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-3-methoxy-8-methyl-2(1H)-quinoxalinone: is a heterocyclic organic compound that belongs to the quinoxalinone family. This compound is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 3rd position, and a methyl group at the 8th position on the quinoxalinone core structure. Quinoxalinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methoxy-8-methyl-2(1H)-quinoxalinone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and dihaloquinoxaline.
Bromination: The bromination of the quinoxaline core is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Methylation: The methyl group is introduced using a methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: 7-Bromo-3-methoxy-8-methyl-2(1H)-quinoxalinone can undergo oxidation reactions to form quinoxaline N-oxides.
Reduction: Reduction of the compound can lead to the formation of dihydroquinoxalinones.
Substitution: The bromine atom at the 7th position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalinones.
Substitution: Various substituted quinoxalinone derivatives.
科学的研究の応用
Chemistry: 7-Bromo-3-methoxy-8-methyl-2(1H)-quinoxalinone is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has shown that derivatives of quinoxalinones, including this compound, exhibit promising pharmacological activities, making them potential candidates for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 7-Bromo-3-methoxy-8-methyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
類似化合物との比較
- 7-Chloro-3-methoxy-8-methyl-2(1H)-quinoxalinone
- 7-Fluoro-3-methoxy-8-methyl-2(1H)-quinoxalinone
- 7-Iodo-3-methoxy-8-methyl-2(1H)-quinoxalinone
Comparison:
- 7-Bromo-3-methoxy-8-methyl-2(1H)-quinoxalinone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
- The methoxy and methyl groups provide steric and electronic effects that can affect the compound’s interaction with molecular targets, making it distinct from other quinoxalinone derivatives.
特性
分子式 |
C10H9BrN2O2 |
|---|---|
分子量 |
269.09 g/mol |
IUPAC名 |
7-bromo-3-methoxy-8-methyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-6(11)3-4-7-8(5)13-9(14)10(12-7)15-2/h3-4H,1-2H3,(H,13,14) |
InChIキー |
HHPOTFYOMCZQGB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1NC(=O)C(=N2)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


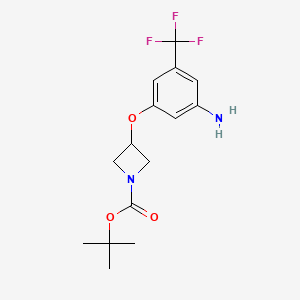
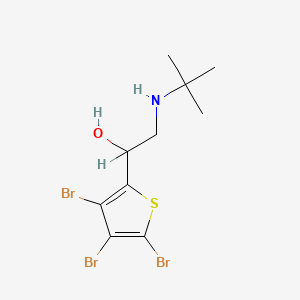
![4-Methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B13938658.png)
![5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13938668.png)
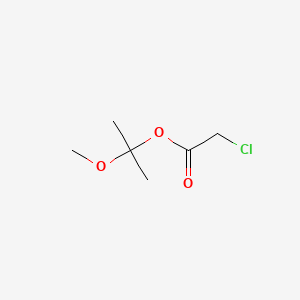


![5-Bromo-2-methoxy-7-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13938686.png)
![Silane, [(1-butylhexyl)oxy]trimethyl-](/img/structure/B13938709.png)
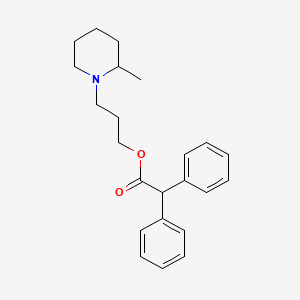

![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B13938721.png)
